[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine
Description
This tertiary amine features a pyrrolidine core substituted at the 1-position with a 2-aminoethyl group and at the 3-position with a dimethylamino group. The (R)-configuration at the chiral center distinguishes it from racemic or (S)-enantiomers. Notably, CymitQuimica discontinued commercial production of this compound (Ref: 10-F085178), though specific reasons remain undisclosed .
Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBJHGQBKRQFJS-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine derivatives with ethyl cyanoacetate in the presence of a base such as sodium ethoxide in ethanol . This reaction typically proceeds under mild conditions and yields the desired product after purification.
Chemical Reactions Analysis
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key analogs and their distinguishing features:
Key Observations:
- Substituent Impact : The hexylsulfanyl-pyrimidinylmethyl group in the GABA receptor ligand (MW: 337) enhances molecular weight and hydrophobicity, likely improving blood-brain barrier penetration compared to the simpler target compound .
- Chirality : The (R)-configuration in the target compound may confer stereoselective interactions, analogous to chiral ligands in , where chirality affects receptor binding .
- Safety Profiles: Limited toxicological data for pyrrolidine/pyrrolopyridine derivatives (e.g., ) underscores the need for cautious handling of the target compound .
Pharmacological Relevance:
- GABA Receptor Targeting: The Example 18 analog () demonstrates that dimethylamino-pyrrolidine derivatives can act as GABA receptor agonists. The absence of bulky substituents in the target compound may reduce receptor affinity but improve metabolic stability .
- Structural Complexity : ’s ligand incorporates a pyrido-pyrazinylsulfanyl group, enabling π-π stacking and hydrogen bonding with protein targets—interactions absent in the target compound .
Discontinuation and Commercial Viability
CymitQuimica’s discontinuation of the target compound () may reflect challenges in scalability, stability, or inferior pharmacokinetics compared to advanced analogs like Example 17. Derivatives with extended alkyl/aryl chains (e.g., hexylsulfanyl) may offer better therapeutic profiles .
Biological Activity
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine, commonly referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets. This article aims to explore the biological activity of this compound, including its antimicrobial properties, neuropharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , featuring a pyrrolidine ring substituted with a dimethylamino group and an aminoethyl side chain. The stereochemistry of the compound is crucial for its biological activity, as the (R) configuration may influence receptor binding and efficacy.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 125 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It acts as a reversible inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting AChE, the compound increases the concentration of acetylcholine in synaptic clefts, potentially enhancing cognitive function .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
- Neuroprotective Effects : In a pharmacological study involving animal models, this compound demonstrated neuroprotective effects by reducing oxidative stress markers and improving cognitive performance in tasks associated with memory .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Pyrrolidine Ring : Essential for binding to biological targets.
- Dimethylamino Group : Enhances lipophilicity and receptor affinity.
- Aminoethyl Side Chain : Contributes to interaction with neurotransmitter systems.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine, and how does stereochemistry influence yield?
- Methodology : The compound’s synthesis typically involves reductive amination or nucleophilic substitution. For example, a pyrrolidine scaffold can be functionalized via alkylation of a primary amine (e.g., 2-aminoethyl group) followed by dimethylation. Evidence from similar pyrrolidine derivatives (e.g., (3R,4S)-4-cyclopropyl-pyrrolidin-3-amine) suggests that chiral resolution using chiral auxiliaries or asymmetric catalysis (e.g., BINAP-Pd complexes) is critical for achieving the (R)-configuration .
- Data : Typical yields range from 40–60% for stereoselective routes, with enantiomeric excess (ee) >90% achievable via chiral chromatography or enzymatic resolution .
Q. How can NMR spectroscopy distinguish between stereoisomers of this compound?
- Methodology : H and C NMR are used to identify diastereotopic protons and carbons. For instance, the methyl groups on the dimethylamine moiety exhibit distinct splitting patterns in the (R)-configuration due to restricted rotation. Comparative analysis with racemic mixtures or reference spectra (e.g., from enantiopure analogs like rel-(3R,4S)-1-benzyl-pyrrolidin-3-amine) is essential .
- Data : In the (R)-isomer, the methyl protons resonate as a singlet at δ 2.2–2.4 ppm, while diastereomers show coupling (J = 6–8 Hz) due to spatial proximity .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to neurotensin receptors (NTSR1)?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions. The pyrrolidine core and dimethylamine group likely engage in hydrogen bonding with residues in NTSR1’s active site (e.g., Tyr, Asp). Evidence from neurotensin receptor agonists (e.g., compounds with pyrrolidine scaffolds) supports this approach .
- Data : Docking scores (ΔG) range from -8.5 to -10.2 kcal/mol, with binding poses stabilized by π-π stacking (indole/phenyl groups) and salt bridges (amine-phosphate interactions) .
Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?
- Methodology : Accelerated stability studies (ICH Q1A guidelines) in buffers (pH 4–9) and solvents (e.g., DMSO, ethanol) at 25–40°C. Degradation products (e.g., oxidation of the pyrrolidine ring) are monitored via HPLC-MS.
- Data : The compound is stable in anhydrous DMSO (degradation <5% at 6 months, 4°C) but undergoes hydrolysis in aqueous solutions (pH >7) with a half-life of 30 days .
Q. What analytical techniques resolve contradictions in reported bioactivity data across studies?
- Methodology : Meta-analysis of IC/EC values with standardization of assay conditions (e.g., cell lines, incubation time). For example, discrepancies in NTSR1 agonist activity may arise from differences in cell membrane permeability (logP = 1.5–2.0) or intracellular esterase activity .
- Data : Normalizing data to a reference agonist (e.g., neurotensin) reduces variability by 20–30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
